molecular formula C12H9N B105486 2-Methylbenzo[cd]indole CAS No. 40484-49-9

2-Methylbenzo[cd]indole

Cat. No. B105486
CAS RN: 40484-49-9
M. Wt: 167.21 g/mol
InChI Key: JNLAQIIRQDATHG-UHFFFAOYSA-N
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Description

2-Methylbenzo[cd]indole is a chemical compound that is part of the indole family, a group of heterocyclic compounds with significant biological and pharmaceutical relevance. The indole structure is a common core in many natural products and medicinal agents. The methyl group attached to the benzene portion of the molecule distinguishes 2-methylbenzo[cd]indole from other indole derivatives and can influence its chemical behavior and interaction with biological systems .

Synthesis Analysis

The synthesis of 2-methylbenzo[cd]indole derivatives has been explored through various methods. One approach involves the transformation of naphthostyril to yield 2-methylbenzo[cd]indole and its derivatives. This process can further lead to the formation of methine dyes when the base is used in dye synthesis . Another synthetic method reported is the palladium-catalyzed intramolecular C-H functionalization process, which is a novel and selective protocol for synthesizing indolin-2-ones, a related structure to 2-methylbenzo[cd]indole .

Molecular Structure Analysis

The molecular structure of 2-methylbenzo[cd]indole and its derivatives has been studied through various spectroscopic techniques. For instance, the synthesis and characterization of metal complexes with 2-methylbenzimidazole, a related compound, have been investigated using IR, UV-Vis, and NMR spectroscopy. These studies provide insights into the coordination behavior of the nitrogen atom in the indole ring with metal ions .

Chemical Reactions Analysis

2-Methylbenzo[cd]indole can undergo various chemical reactions, including the formation of methine dyes and participation in the synthesis of complex molecules. For example, the compound has been used in the synthesis of carbazoles through a carbene-catalyzed oxidative formal [4 + 2] annulation reaction, demonstrating its versatility in organic synthesis . Additionally, the photocatalytic reaction of 2-methylindole, a similar compound, with colloidal CdS has been studied, revealing the potential for oxidation reactions leading to products like 2-methyl-3-indolinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbenzo[cd]indole derivatives are influenced by their molecular structure. The presence of a methyl group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as absorption and emission spectra, are also important, as seen in the synthesis of methine dyes where the visible spectra of the dyes were considered . The interaction of 2-methylindole with colloidal CdS particles, resulting in a new emission band, indicates the compound's photochemical activity and its potential use in photocatalytic applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Silver-Catalyzed Synthesis

    Silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines, yielding nitrogen-containing heterocyclic compounds, which are important in biological and pharmaceutical applications. These compounds can be easily converted to benzo[cd]indol-2(1 H)-ones, another significant class of compounds in pharmaceutical research (Wang et al., 2018).

  • Nucleophilic Reactivity Studies

    Research on the nucleophilic reactivities of various indole compounds, including 2-methylindoles, is significant for understanding their chemical properties and potential applications in organic synthesis and medicinal chemistry (Lakhdar et al., 2006).

Pharmaceutical and Medicinal Chemistry

  • Aldose Reductase Inhibitors

    The development of aldose reductase inhibitors, which are crucial for treating chronic diabetic complications, has included derivatives of indole compounds. These inhibitors, including 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, have shown potential for lowering nerve and lens sorbitol levels in diabetic rat models (Van Zandt et al., 2005).

  • Anticancer Agents

    Exploration of indole derivatives, such as 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, as antimitotic agents and tubulin inhibitors. These compounds target tubulin at the colchicine binding site and induce apoptotic cell death in cancer cells (Romagnoli et al., 2008).

Biochemistry and Molecular Biology

  • Cytostatic Activity in Cancer Cells

    Indole derivatives have shown potential for in vitro cytostatic activity in human cancer cells. Compounds like 1,4-diacetyl-2,5-dibenzylpiperazine derivatives display growth inhibitory activity in various cancer cell lines (Eamvijarn et al., 2012).

  • Small-Molecule JAK Inhibitors

    Discovery of small-molecule JAK inhibitors for anticancer therapeutics, including compounds like 3-O-methylthespesilactam with a benzo[cd]indole scaffold, which inhibits JAK1 and TYK2 and shows potential against human melanoma cells (Li et al., 2013).

Safety And Hazards

Safety data sheets suggest that 2-Methylbenzo[cd]indole may be harmful if swallowed and may cause skin and eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If swallowed, it is advised to rinse the mouth and seek immediate medical attention .

Future Directions

Recent research has focused on the development of new methodologies for the synthesis of indole derivatives due to their importance in various fields. The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Future research may continue to explore the synthesis and applications of 2-Methylbenzo[cd]indole and other indole derivatives.

properties

IUPAC Name

2-methylbenzo[cd]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLAQIIRQDATHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508413
Record name 2-Methylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[cd]indole

CAS RN

40484-49-9
Record name 2-Methylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Wang, M Yang, M Ji, P Wang - Journal of Photochemistry and …, 2022 - Elsevier
Nitroreductase (NTR) plays a vital part in the activation of drugs and the biodegradation of nitroaromatic compounds. With the enhanced expression level of NTR in hypoxic solid tumors, …
Number of citations: 1 www.sciencedirect.com
K Xiao, N Zhang, F Li, D Hou, X Zhai, W Xu… - Nature …, 2022 - nature.com
Medicinal applications of gold complexes have recently attracted attention due to their innovative antitumor mechanisms. In this work, two hypercoordinated carbon-centered gold …
Number of citations: 13 www.nature.com

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